molecular formula C16H13F2N5OS B11501014 N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11501014
M. Wt: 361.4 g/mol
InChI Key: LORXIWGWTUVMEJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a pyridinyl group, and a triazolyl group, all connected through a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the triazole intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-pyridine intermediate with a thiol compound under mild conditions.

    Attachment of the Difluorophenyl Group: The final step involves the acylation of the difluorophenyl group with the sulfanyl-acetamide intermediate using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the fluorine atoms under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the overall structure and functional groups.

    Disilane-bridged architectures: Contain silicon-silicon bonds and exhibit unique electronic properties compared to carbon-based compounds.

    REAlRh (RE = Sm, Tb, Dy, Er, and Lu): Equiatomic compounds with different metal elements, showcasing diverse physical and spectroscopic properties.

Uniqueness

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to provide a detailed examination of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring , which is known for its significant role in various pharmacological applications. The presence of the difluorophenyl and pyridinyl groups enhances its biological activity by influencing interactions with biological targets.

Structural Formula

\text{N 2 4 difluorophenyl 2 4 methyl 5 pyridin 3 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Molecular Formula

C_{17}H_{15}F_{2}N_{5}OS

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit potent antifungal properties. The compound this compound has been evaluated for its efficacy against various fungal strains.

Efficacy Against Fungal Strains

A study demonstrated that triazole derivatives could effectively inhibit the growth of several fungi, including:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans≤ 25 µg/mL
Rhodotorula mucilaginosa≤ 25 µg/mL
Geotrichum candidumMIC ≥ 25 µg/mL

These findings suggest that the compound may possess comparable or superior antifungal activity when compared to established antifungals like fluconazole .

  • Inhibition of Ergosterol Biosynthesis : Similar triazole compounds act by inhibiting cytochrome P450-dependent enzymes involved in ergosterol biosynthesis in fungi.
  • Disruption of Membrane Integrity : Some studies suggest that triazoles can disrupt fungal cell membranes, leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by structural modifications. The following factors are crucial:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or reduce activity.
  • Aromatic Rings : The presence of electron-withdrawing or donating groups can affect the electronic properties and solubility of the compounds.

Case Studies and Research Findings

Several studies have highlighted the importance of the triazole scaffold in drug development:

  • Antifungal Activity Study : A recent investigation into novel 1,2,4-triazoles demonstrated their effectiveness against resistant fungal strains. The study reported that specific modifications to the triazole structure led to improved antifungal potency compared to traditional agents .
  • Pharmacological Review : A comprehensive review outlined various pharmacological activities associated with triazoles, emphasizing their role as potential antimicrobial agents. The review noted that many new derivatives are being synthesized to combat drug-resistant pathogens .

Properties

Molecular Formula

C16H13F2N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13F2N5OS/c1-23-15(10-3-2-6-19-8-10)21-22-16(23)25-9-14(24)20-13-5-4-11(17)7-12(13)18/h2-8H,9H2,1H3,(H,20,24)

InChI Key

LORXIWGWTUVMEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CN=CC=C3

Origin of Product

United States

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